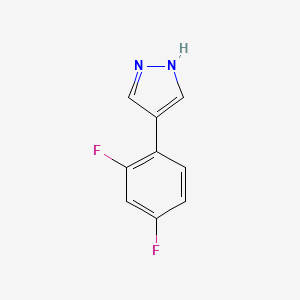

4-(2,4-Difluorophenyl)-1h-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

4-(2,4-difluorophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H6F2N2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13) |

InChI Key |

CEJZFESTSOCJSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CNN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure, Synthesis, and Applications of 4-(2,4-Difluorophenyl)-1H-pyrazole

Abstract

This technical guide provides an in-depth analysis of 4-(2,4-Difluorophenyl)-1H-pyrazole , a critical pharmacophore in medicinal chemistry and agrochemical development. Characterized by a pyrazole ring substituted at the C4 position with an electron-deficient 2,4-difluorophenyl moiety, this scaffold serves as a bioisostere for phenyl rings, offering enhanced metabolic stability and optimized lipophilicity. This document details its chemical identity, structural properties, a robust synthesis protocol via Suzuki-Miyaura cross-coupling, and its strategic application in kinase inhibitor design.

Chemical Identity & Properties

The molecule comprises a five-membered nitrogenous heterocycle (pyrazole) linked to a fluorinated benzene ring. The specific fluorination pattern (2,4-difluoro) is strategically employed to block metabolic hotspots (para-oxidation) and modulate the electronic environment of the pyrazole core.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 4-(2,4-Difluorophenyl)-1H-pyrazole |

| Molecular Formula | C₉H₆F₂N₂ |

| Molecular Weight | 180.16 g/mol |

| SMILES | Fc1cc(F)ccc1-c2c[nH]nc2 |

| InChI Key | (Predicted) ODQIVMKWVSKSKF-UHFFFAOYSA-N (Isomer dependent) |

| LogP (Predicted) | ~2.3 - 2.8 |

| H-Bond Donors | 1 (Pyrazole NH) |

| H-Bond Acceptors | 2 (Pyrazole N, F) |

| pKa (Pyrazole NH) | ~13.5 (Acidity increased by electron-withdrawing aryl group) |

Structural Analysis & Electronic Effects

Fluorine Substitution Effects

The 2,4-difluorophenyl group exerts significant electronic and steric influence on the pyrazole ring:

-

Metabolic Stability: The fluorine atom at the para position (C4') blocks cytochrome P450-mediated oxidation, a common metabolic clearance pathway for phenyl rings. The ortho fluorine (C2') provides steric protection and further modulates the torsion angle between the rings.

-

Electronic Withdrawal: The strong electronegativity of the two fluorine atoms withdraws electron density from the phenyl ring (inductive effect, -I), which is transmitted to the pyrazole ring. This lowers the pKa of the pyrazole NH, potentially enhancing hydrogen bond donor capability in the active site of enzymes (e.g., kinase hinge regions).

-

Lipophilicity: Fluorination typically increases lipophilicity (LogP), improving membrane permeability compared to the non-fluorinated analog.

Tautomerism

4-(2,4-Difluorophenyl)-1H-pyrazole exists in tautomeric equilibrium. In solution, the proton rapidly migrates between N1 and N2. While often drawn as the 1H-tautomer, the specific binding mode in a protein pocket is dictated by the surrounding residues (H-bond donors/acceptors).

Figure 1: Tautomeric equilibrium of the pyrazole ring. The position of the proton (H) shifts between nitrogen atoms, influencing binding interactions.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing 4-arylpyrazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-halopyrazole with an arylboronic acid. Direct coupling of unprotected pyrazoles can be challenging due to catalyst poisoning by the free NH group; however, modern catalyst systems (e.g., XPhos Pd G2) or transient protection strategies are effective.

Protocol Overview

-

Starting Materials: 4-Bromo-1H-pyrazole (or 1-THP-4-bromo-1H-pyrazole), (2,4-Difluorophenyl)boronic acid.

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

-

Base: Cs₂CO₃ or K₂CO₃.

-

Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology

-

Preparation of Reagents:

-

In a microwave vial or round-bottom flask, charge 4-Bromo-1H-pyrazole (1.0 equiv, e.g., 147 mg, 1.0 mmol) and (2,4-Difluorophenyl)boronic acid (1.2 equiv, 190 mg, 1.2 mmol).

-

Note: If using the unprotected pyrazole, increase catalyst loading to 5 mol%. For scale-up, use 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole to protect the nitrogen.

-

-

Catalyst & Base Addition:

-

Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 652 mg, 2.0 mmol).

-

Add the catalyst Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg, 0.05 mmol).

-

Rationale: Cs₂CO₃ is preferred for sterically hindered or electron-poor boronic acids. Pd(dppf)Cl₂ offers excellent stability and turnover for heteroaryl couplings.

-

-

Solvent & Degassing:

-

Add a mixture of 1,4-Dioxane (4 mL) and Water (1 mL).

-

Degas the solution by bubbling Nitrogen or Argon gas for 5-10 minutes to remove oxygen (critical to prevent homocoupling or catalyst oxidation).

-

-

Reaction:

-

Microwave: Seal the vial and irradiate at 100°C for 30–60 minutes .

-

Thermal: Heat at 90°C (oil bath) for 12–16 hours under an inert atmosphere.

-

-

Work-up & Purification:

-

Cool to room temperature.[3] Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel.[3]

-

Eluent: Gradient of Hexanes/EtOAc (typically 0–50% EtOAc). The product usually elutes as a white to off-white solid.

-

-

Deprotection (If THP-protected):

-

Dissolve the intermediate in MeOH/DCM (1:1).

-

Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2–4 hours.

-

Neutralize with NaHCO₃, extract with EtOAc, and purify as above.

-

Figure 2: Synthesis pathway via Suzuki-Miyaura cross-coupling.

Medicinal Chemistry Applications

The 4-(2,4-difluorophenyl)-1H-pyrazole scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors.

Kinase Inhibition (ATP Mimicry)

The pyrazole ring functions as an adenine mimetic. The N1-H and N2 atoms can form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase enzymes (e.g., CDK, p38 MAP kinase, EGFR).

-

Role of 2,4-Difluorophenyl: This group fits into the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region). The fluorine atoms interact with backbone carbonyls or side chains via multipolar interactions, improving potency and selectivity.

Bioisosterism & Metabolic Stability

Replacing a phenyl group with a 2,4-difluorophenyl group is a classic medicinal chemistry tactic:

-

Metabolic Blockade: The C4-F blocks para-hydroxylation.

-

Conformation Lock: The C2-F induces a twisted conformation relative to the pyrazole ring (dihedral angle > 30°) due to steric clash with the pyrazole protons. This non-planar conformation can be critical for fitting into specific enzyme sub-pockets.

References

-

Suzuki-Miyaura Coupling of Pyrazoles

-

Fluorine in Medicinal Chemistry

-

Microwave-Assisted Synthesis

- Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.

- Source: Chinese Chemical Letters, 2014.

-

Link:[Link]

-

PubChem Compound Summary

- Title: 4-(4-Fluorophenyl)-1H-pyrazole (Analogous Structure Reference).

- Source: National Center for Biotechnology Inform

-

Link:[Link]

Sources

- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. ossila.com [ossila.com]

- 6. thieme-connect.de [thieme-connect.de]

Technical Guide: Molecular Characteristics and Synthesis of 4-(2,4-Difluorophenyl)pyrazole Derivatives

Executive Summary

The 4-(2,4-difluorophenyl)pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the design of type I and type II kinase inhibitors (e.g., targeting c-Met, ALK, and ROS1). The incorporation of the 2,4-difluorophenyl group is a strategic bioisosteric modification intended to enhance metabolic stability by blocking P450 oxidation sites while modulating lipophilicity (

This guide provides a definitive technical analysis of this scaffold, detailing its physiochemical properties, robust synthetic protocols (Suzuki-Miyaura cross-coupling), and analytical characterization standards.

Part 1: Chemoinformatics & Physiochemical Properties

The core scaffold consists of a five-membered pyrazole ring substituted at the C4 position with a 2,4-difluorophenyl group.[1] The fluorine atoms at the ortho and para positions of the phenyl ring significantly alter the electronic landscape of the molecule, increasing its acidity and resistance to oxidative metabolism compared to the non-fluorinated analog.

Table 1: Molecular Specifications of Key Derivatives

Data calculated based on standard atomic weights (IUPAC).

| Derivative Description | Structure Note | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | LogP (Predicted) |

| Core Scaffold | Free NH, unsubstituted C3/C5 | C₉H₆F₂N₂ | 180.16 | 180.0499 | ~2.1 |

| N-Methylated | 1-Methyl-4-(2,4-difluorophenyl) | C₁₀H₈F₂N₂ | 194.18 | 194.0656 | ~2.5 |

| 3,5-Dimethyl | 3,5-Dimethyl-4-(2,4-difluorophenyl) | C₁₁H₁₀F₂N₂ | 208.21 | 208.0812 | ~2.9 |

| Carboxamide | 4-(2,4-difluorophenyl)pyrazole-3-carboxamide | C₁₀H₇F₂N₃O | 223.18 | 223.0557 | ~1.6 |

Technical Insight: The addition of the two fluorine atoms adds approximately 36 Da relative to the phenyl analog, but more importantly, it reduces the electron density of the aromatic ring, influencing

-stacking interactions within kinase ATP-binding pockets.

Part 2: Synthetic Pathways & Protocols[3][4]

The most robust route to 4-arylpyrazoles is the Suzuki-Miyaura Cross-Coupling . This method is preferred over hydrazine condensation with malondialdehydes due to the commercial availability of boronic acids and the ability to introduce the aryl group at a late stage in the synthesis.

Reaction Logic (DOT Visualization)

The following diagram illustrates the critical reaction nodes and decision points for synthesizing the core scaffold.

Figure 1: Mechanistic flow of the Suzuki-Miyaura coupling to generate the 4-arylpyrazole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2,4-difluorophenyl)-1H-pyrazole on a 1.0 mmol scale.

Reagents:

-

4-Bromo-1H-pyrazole (147 mg, 1.0 mmol)

-

2,4-Difluorophenylboronic acid (189 mg, 1.2 mmol)

-

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (41 mg, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

-

Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) (Degassed)

Workflow:

-

Inert Atmosphere Setup: Charge a microwave vial or round-bottom flask with 4-bromo-1H-pyrazole, boronic acid, and K₂CO₃. Evacuate and backfill with Argon (x3).

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Note: Adding catalyst last under Argon flow minimizes oxidation of the phosphine ligands.

-

Solvation: Add the degassed Dioxane/Water mixture.

-

Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 147/149).

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient, typically eluting at 30–50% EtOAc).

Self-Validation Check:

-

Success Indicator: The product should appear as a white to off-white solid.

-

LC-MS Confirmation: Look for [M+H]⁺ = 181.1. The bromine isotopic pattern (1:1 doublet) must be absent.

Part 3: Analytical Characterization

Validating the structure of difluoro-derivatives requires specific attention to J-coupling in NMR and isotopic patterns in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

The fluorine atoms introduce spin-spin coupling (

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyrazole Protons: The C3-H and C5-H protons typically appear as a broad singlet or two singlets around δ 8.0–8.3 ppm . In the presence of the 2,4-difluorophenyl group, these may show long-range coupling.

-

Aromatic Ring:

-

H-3 (between two fluorines): Triplet of doublets or multiplet, typically upfield (~6.9–7.2 ppm).

-

H-5 and H-6: Multiplets in the range of δ 7.3–7.8 ppm .

-

-

-

¹⁹F NMR:

-

Expect two distinct signals around -105 to -115 ppm , depending on the exact substitution pattern. The absence of these signals indicates de-fluorination (a potential side reaction if conditions are too harsh).

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Parent Ion: [M+H]⁺ = 181.16.

-

Fragmentation: Loss of N₂ (28 Da) or HF (20 Da) are common fragmentation pathways in high-energy collision dissociation (HCD).

Part 4: Biological Relevance & SAR Logic

The 4-(2,4-difluorophenyl)pyrazole scaffold is rarely a drug in isolation but serves as a critical pharmacophore .

Structure-Activity Relationship (SAR)

The "Fluorine Scan" is a standard medicinal chemistry tactic.

-

Metabolic Blockade: The C2 and C4 positions on the phenyl ring are metabolically vulnerable "hotspots" for oxidation. Fluorination blocks this, extending half-life (

). -

Lipophilicity: Fluorine increases lipophilicity (

), improving membrane permeability, but the polarity of the C-F bond can also engage in specific interactions with protein backbones (orthogonal multipolar interactions).

Figure 2: SAR decision tree for optimizing the scaffold.

Case Study: Kinase Inhibition

In the context of c-Met inhibitors (e.g., analogs of Crizotinib or Tepotinib), the pyrazole nitrogen acts as a hydrogen bond donor/acceptor to the hinge region of the kinase ATP-binding site. The 2,4-difluorophenyl group fits into the hydrophobic pocket II, where the fluorines may interact with specific residues (e.g., gatekeeper residues) to improve selectivity over other kinases.

References

-

Sigma-Aldrich. 4-(4-Fluorophenyl)-1H-pyrazole Product Specification. (Used for MW benchmarking). Available at:

-

Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry.[2][3][4][5] Available at:

-

National Institutes of Health (PMC). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Available at:

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling: Mechanism and Protocols. Available at:

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

In-Depth Technical Guide: Acidity and pKa of 4-Aryl-1H-Pyrazoles

This guide provides a comprehensive technical analysis of the acidity and pKa values of 4-aryl-1H-pyrazoles, tailored for researchers in medicinal chemistry and drug development.

Executive Summary

The 4-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents.[1] The physicochemical behavior of this scaffold—specifically its acidity (

This guide analyzes the ionization profile of the pyrazole NH group, quantifying the impact of 4-aryl substitution through Hammett linear free energy relationships (LFER). It further provides a validated spectrophotometric protocol for precise

Structural Basis of Acidity

The acidity of 4-aryl-1H-pyrazoles arises from the deprotonation of the pyrrole-like nitrogen (

Tautomerism and Ionization

In solution, 1H-pyrazoles exist in dynamic equilibrium between two identical tautomers (unless asymmetrically substituted).[1] Upon deprotonation, the negative charge is delocalized across both nitrogen atoms and the carbon backbone.

Key Mechanism: The 4-aryl substituent communicates with the pyrazole core primarily through inductive effects (-I) and resonance effects (-R) , though the latter is sterically modulated by the torsion angle between the phenyl and pyrazole rings.

Diagram 1: Ionization Pathway & Resonance Stabilization

Caption: The deprotonation pathway of 4-aryl-1H-pyrazole, showing resonance stabilization of the conjugate base.

Quantitative Data: pKa Values and Substituent Effects

The

Representative pKa Values

The following table synthesizes data from aqueous and DMSO measurements. Note that DMSO values are typically 5–7 units higher than aqueous values due to the lack of hydrogen-bond stabilization for the anion in aprotic media.

| Compound | Substituent (4-Position) | Aqueous | DMSO | Electronic Effect |

| 1H-Pyrazole | -H | 14.21 | 19.8 | Reference |

| 4-Phenylpyrazole | -Ph | 13.4 (est) | 18.9 | Weak Inductive (-I) |

| 4-(4-Methoxyphenyl) | -Ph-OMe | 13.6 | 19.1 | EDG (Destabilizing) |

| 4-(4-Chlorophenyl) | -Ph-Cl | 12.9 | 18.2 | Weak EWG (-I) |

| 4-(4-Nitrophenyl) | -Ph-NO | 12.1 | 17.3 | Strong EWG (-M/-I) |

| 4-Nitropyrazole | -NO | 9.64 | 14.5 | Direct Resonance |

Data Sources: Compiled from Bordwell pKa tables and IUPAC dissociation constants.

Hammett Correlation (QSPR)

For 4-(para-substituted aryl)pyrazoles, the acidity correlates with the Hammett substituent constant (

-

Reaction Constant (

): The sensitivity (

Experimental Protocol: Spectrophotometric Determination

Due to the high

Principle

The neutral (

Reagents & Equipment

-

Buffer System: Carbonate/Bicarbonate (pH 9-11) and KOH/NaOH (pH 12-14).[1]

-

Solvent: Carbonate-free water (critical to prevent pH drift).[1]

-

Instrument: Double-beam UV-Vis Spectrophotometer with thermostated cell holder (

).

Step-by-Step Workflow

-

Stock Solution Preparation: Dissolve the 4-arylpyrazole (

M) in methanol (keep organic co-solvent <1% in final measurement). -

Extreme pH Scans:

-

Buffer Titration: Prepare 10-12 samples with the same analyte concentration but varying pH (from 11.0 to 14.0).

-

Data Analysis: Plot Absorbance vs. pH at the wavelength of maximum difference.

Diagram 2: Spectrophotometric Workflow

Caption: Workflow for determining high pKa values using UV-Vis spectrophotometry.

Implications in Drug Design

Understanding the acidity of the 4-arylpyrazole scaffold is vital for optimizing ADME properties.

-

Solubility: At physiological pH (7.4), these compounds are predominantly neutral (

).[1] To improve aqueous solubility, researchers often append basic solubilizing groups (e.g., piperazine) elsewhere on the molecule, rather than relying on the pyrazole NH ionization.[1] -

Permeability: The neutral pyrazole NH is a hydrogen bond donor (HBD). High HBD counts can limit permeability. N-alkylation (capping the NH) removes this donor, often improving membrane permeability but eliminating the acidity entirely.

-

Binding: The NH often forms critical hydrogen bonds with the hinge region of kinase enzymes (e.g., acting as a donor to the backbone carbonyl of the gatekeeper residue).

References

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research, 1988, 21(12), 456–463.[1] Link[1]

-

Catalán, J., et al. "Basicity and Acidity of Azoles."[1] Advances in Heterocyclic Chemistry, 1987, 41, 187-274.[1] Link

-

Albert, A., & Serjeant, E. P. The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall, 1984.[1] Link[1]

-

Hansch, C., et al. "Chem-Bio Informatics Data Base," Molecular Informatics, 2003.[1] (Source for Hammett Constants).[1][3]

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.[1] Link[1]

Sources

Technical Safety & Toxicology Guide: Difluorophenyl Pyrazoles

Executive Summary

Difluorophenyl pyrazoles represent a critical structural motif in modern agrochemical and pharmaceutical discovery. The fusion of a pyrazole ring with a difluorinated phenyl group imparts unique physicochemical properties, primarily enhanced metabolic stability (via blockade of oxidative dealkylation) and optimized lipophilicity. However, this scaffold presents distinct safety challenges, ranging from acute ocular irritation in intermediates to potent aquatic toxicity in downstream active ingredients like Pyraflufen-ethyl .

This guide synthesizes safety data sheet (SDS) parameters, toxicological mechanisms, and risk management protocols for researchers handling these compounds.

Part 1: Chemical Identity & Structural Significance

The 2,4-difluorophenyl moiety is not merely a structural appendage; it is a functional bioisostere designed to modulate pharmacokinetics.

Physicochemical Drivers[1]

-

Metabolic Blockade: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol). Substitution at the 2,4-positions of the phenyl ring sterically and electronically impedes Cytochrome P450-mediated oxidation, extending the half-life of the molecule.

-

Lipophilicity (LogP): The difluoro-substitution increases the partition coefficient, facilitating membrane permeability in biological systems (e.g., plant cuticles or insect exoskeletons).

Representative Compounds

| Compound Type | Example | CAS No. | Primary Application |

| Intermediate | 1-(2,4-Difluorophenyl)-1H-pyrazole | Var. | Synthesis precursor |

| Herbicide | Pyraflufen-ethyl | 129630-19-9 | PPO Inhibitor (Broadleaf control) |

| Pharma Scaffold | Diflunisal derivatives | Var. | NSAID / COX-2 Inhibition |

Part 2: GHS Hazard Classification & SDS Deep Dive

While specific SDSs vary by exact derivative, the difluorophenyl pyrazole core dictates a consistent hazard profile. The following data represents a composite safety profile for this chemical class.

Composite GHS Classification

Signal Word: WARNING (Intermediates) / CAUTION (Formulated Actives)

| Hazard Class | Category | H-Code | Hazard Statement | Mechanism/Justification |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation | Lipophilic nature allows dermal penetration; fluorinated aromatics are often mild irritants. |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation | Crystalline solids can cause mechanical and chemical abrasion to the cornea. |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation | Dust/mist inhalation triggers mucosal inflammation. |

| Aquatic Acute | Cat 1 | H400 | Very toxic to aquatic life | High efficacy against aquatic plants/algae due to PPO inhibition mechanism. |

| Aquatic Chronic | Cat 1 | H410 | Very toxic to aquatic life with long lasting effects | High LogP leads to bioaccumulation potential in aquatic organisms. |

Critical SDS Parameters

-

Flash Point: Typically >100°C (solid intermediates).

-

Decomposition Products: Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO).[1] Note: Thermal decomposition releases HF, requiring specific firefighting protocols.

-

Reactivity: Generally stable, but incompatible with strong oxidizing agents and strong bases (which may cleave the pyrazole ring or displace fluorine).

Part 3: Toxicological Mechanisms

Understanding why these compounds are toxic is essential for designing safety barriers.

Mechanism of Action: PPO Inhibition (Agrochemicals)

In herbicides like Pyraflufen-ethyl, the difluorophenyl pyrazole core mimics the substrate for Protoporphyrinogen Oxidase (PPO) .

-

Pathway: Inhibition of PPO leads to an accumulation of Protoporphyrinogen IX.[2]

-

Result: This leaks into the cytoplasm, oxidizes to Protoporphyrin IX, and generates singlet oxygen (

) upon light exposure, causing rapid membrane peroxidation.

Mammalian Toxicity & Metabolism

-

Acute Toxicity: Generally low (Oral LD50 > 5000 mg/kg in rats for Pyraflufen-ethyl).[3]

-

Target Organs: Liver and Kidney.[4] The metabolic stability provided by the fluorine atoms forces the liver to utilize alternative, slower detoxification pathways, potentially leading to hepatocyte hypertrophy upon chronic exposure.

-

Carcinogenicity: Classified as "Likely to be Carcinogenic to Humans" (EPA) at high doses due to liver tumors in mice, though the mechanism is likely species-specific (peroxisome proliferation).

Visualization: PPO Inhibition Pathway

Figure 1: Mechanism of PPO inhibition by difluorophenyl pyrazoles leading to oxidative burst.[3]

Part 4: Risk Management & Handling Protocols

Engineering Controls

-

Containment: All weighing and synthesis of difluorophenyl pyrazoles must occur within a Class II Biosafety Cabinet or a certified chemical fume hood operating at face velocity > 100 fpm.

-

Static Control: These powders are often electrostatic. Use anti-static weighing boats and ground all transfer equipment to prevent dust explosions.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Nitrile (Double Gloving) | Standard nitrile (0.11mm) offers sufficient protection against solid transfer. If dissolved in halogenated solvents (DCM), use Silver Shield/Laminate gloves. |

| Respiratory | P95 / N95 Respirator | Required if handling open powder outside a hood (not recommended). For large scale, use a Powered Air Purifying Respirator (PAPR). |

| Eyes | Chemical Goggles | Safety glasses are insufficient due to the fine particle size and high irritation potential (H319). |

Safe Handling Protocol: Synthesis & Isolation

-

Preparation: Pre-weigh reagents in a glovebox or static-free hood.

-

Reaction: If using fluorinating agents (e.g., Selectfluor) to generate the moiety, ensure the vessel is vented to a scrubber (acid gas risk).

-

Quenching: Quench reaction mixtures slowly at <0°C. Exothermic decomposition can release HF.

-

Waste: Segregate liquid waste into "Halogenated Organic" streams. Do not mix with strong alkalis.

Part 5: Emergency Response

Exposure Response Workflow

In the event of exposure, immediate action is required to mitigate irritation and systemic absorption.[1][5]

Figure 2: Emergency response decision tree for difluorophenyl pyrazole exposure.

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don full PPE (Goggles, Nitrile Gloves, Lab Coat).

-

Neutralize: If the substance is in solution with acidic byproducts, neutralize with Sodium Bicarbonate.

-

Absorb: Use inert absorbents (Vermiculite or Sand). Do not use sawdust (fire hazard with potential oxidizers).

-

Disposal: Seal in a labeled hazardous waste container. Label as "Toxic to Aquatic Life."[6]

References

-

Nichino America . (2019). Pyraflufen-ethyl Technical Safety Data Sheet. Retrieved from

-

U.S. Environmental Protection Agency (EPA) . (2019). Pyraflufen-ethyl; Pesticide Tolerances. Federal Register. Retrieved from

-

Health Canada . (2014). Evaluation Report ERC2014-03: Pyraflufen-ethyl. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich . (2024). Safety Data Sheet: Pyrazole Derivatives. Retrieved from

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. nichino.co.jp [nichino.co.jp]

- 4. Federal Register :: Pyraflufen-ethyl; Pesticide Tolerances [federalregister.gov]

- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. download.basf.com [download.basf.com]

A Technical Guide to 4-Substituted Fluorinated Pyrazoles: Synthesis, Properties, and Applications

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of active pharmaceutical ingredients and crop protection agents.[1] The strategic introduction of fluorine and diverse substituents, particularly at the 4-position, has emerged as a powerful tactic to modulate molecular properties, enhancing efficacy, metabolic stability, and pharmacokinetic profiles.[2][3] This guide provides an in-depth analysis of the synthetic methodologies for accessing 4-substituted fluorinated pyrazoles, explores the physicochemical rationale behind their design, and highlights their applications through pertinent case studies. We delve into the causality behind synthetic choices, from direct C-H fluorination to intricate cycloaddition strategies, offering detailed protocols and a forward-looking perspective for researchers in drug discovery and agrochemical development.

Introduction: The Pyrazole Scaffold and the Strategic Role of Fluorine

The five-membered pyrazole ring, a heteroaromatic structure with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[4][5] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal framework for interacting with biological targets. The functionalization of the pyrazole core allows for the precise tuning of its properties.

The incorporation of fluorine into organic molecules, a strategy often referred to as "the fluorine factor," can profoundly alter their characteristics.[6] This is not merely an isosteric replacement for hydrogen but a strategic modification that impacts several key parameters simultaneously:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block unwanted oxidation, thereby increasing the compound's half-life.[7]

-

Lipophilicity: Fluorine is highly electronegative yet minimally polarizable. Its introduction can increase lipophilicity, which influences a molecule's ability to cross cell membranes. This bioisosteric replacement of a hydroxyl or methoxy group with fluorine is a common tactic to enhance membrane permeability.[8][9]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[10] This alteration can change the ionization state of a molecule at physiological pH, affecting its solubility, receptor binding, and cell penetration.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule through electrostatic and steric interactions, potentially locking it into a more bioactive conformation for target binding.

The 4-position of the pyrazole ring is a particularly attractive site for substitution. Unlike the 3- and 5-positions, which are adjacent to the nitrogen atoms and thus have distinct electronic properties, the 4-position offers a vector for substitution that can be tailored to probe specific interactions within a binding pocket without drastically altering the core electronic nature of the heterocycle. Combining substitution at this position with fluorination creates a powerful synergy for lead optimization.

Synthetic Strategies for 4-Substituted Fluorinated Pyrazoles

The synthesis of these target molecules can be broadly categorized into three primary approaches: direct fluorination of a pre-formed pyrazole, construction of the ring using fluorinated building blocks, and post-functionalization of a 4-fluoropyrazole scaffold. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and scalability.

Route A: Direct Electrophilic Fluorination of 4-Substituted Pyrazoles

This "late-stage" fluorination approach is highly attractive as it allows for the introduction of fluorine at a final step into a complex, pre-functionalized molecule. The key challenge lies in controlling the regioselectivity of the reaction, as the pyrazole ring is highly reactive towards electrophiles.

The most common and effective reagents for this transformation are electrophilic N-F sources, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI).[11][12]

-

Mechanism Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic fluorine atom of the N-F reagent. The 4-position is often the most nucleophilic carbon, leading to selective C4-fluorination.[13] However, the presence of strong directing groups on the ring or the N1-substituent can influence this selectivity. For instance, direct lithiation followed by fluorination with NFSI has been shown to selectively install fluorine at the C5-position.[14][15]

-

Catalytic Enhancements: While often performed under catalyst-free conditions, metal catalysis can enhance efficiency and control. Palladium-catalyzed, pyrazole-directed C-H fluorination of ortho-substituted arenes has been reported, showcasing the versatility of directing group strategies in complex systems.[16]

The logical workflow for selecting a direct fluorination strategy is outlined below.

Caption: Decision workflow for direct C-H fluorination of pyrazoles.

Route B: Cycloaddition Reactions with Fluorinated Building Blocks

Constructing the pyrazole ring from acyclic precursors is a foundational and highly versatile strategy. By using fluorinated starting materials, the fluorine atom is incorporated from the outset. The most common method is the Knorr pyrazole synthesis, a [3+2] cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.

-

Fluorinated 1,3-Diketones: The reaction of a fluorinated 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) with a substituted hydrazine is a robust method for producing pyrazoles with fluorinated groups at the 3- or 5-position.[17] To achieve 4-fluoro substitution, a 2-fluoro-1,3-dicarbonyl precursor is required.

-

Fluorinated Nitrile Imines: A more modern and highly regioselective approach involves the [3+2] cycloaddition of in situ generated fluorinated nitrile imines with alkenes or alkynes.[18] This method allows for the modular construction of fully substituted pyrazoles, offering excellent control over the final substitution pattern.[19][20] For example, reacting fluorinated nitrile imines with dicyanoalkenes provides a one-pot strategy to access a library of cyano-substituted fluorinated pyrazoles.[21]

-

Gold-Catalyzed Tandem Aminofluorination: An elegant method involves the gold(I)-catalyzed reaction of alkynes with a nitrogen source in the presence of Selectfluor. This reaction proceeds through a tandem aminofluorination and cyclization sequence to afford fluorinated pyrazoles under mild conditions.[22]

Route C: Functionalization of a 4-Fluoropyrazole Scaffold

This strategy involves starting with a simple 4-fluoropyrazole and introducing other substituents onto the ring. This is particularly useful when the desired substituent is incompatible with the conditions required for fluorination or ring formation. Standard heterocyclic functionalization reactions, such as electrophilic substitution (nitration, halogenation) at other positions or metal-catalyzed cross-coupling reactions, can be employed, although the electron-withdrawing nature of the C4-fluorine must be considered as it will deactivate the ring to further electrophilic attack.[23]

Comparison of Synthetic Strategies

| Strategy | Key Precursors | Advantages | Limitations | Key References |

| A: Direct Fluorination | 4-Substituted Pyrazole, N-F Reagent | Late-stage functionalization, atom economy. | Potential for regioisomer mixtures, substrate sensitivity. | [13][15] |

| B: Cycloaddition | Fluorinated 1,3-dicarbonyls, Hydrazines, Fluorinated Nitrile Imines | High regioselectivity, modularity, wide substrate scope. | Requires synthesis of specific fluorinated precursors. | [18][19][22] |

| C: Post-Functionalization | 4-Fluoropyrazole | Access to diverse functionality. | Ring deactivation by fluorine can hinder further reactions. | [23] |

Key Applications & Case Studies

The unique properties conferred by the 4-substituted fluorinated pyrazole motif have led to its incorporation into numerous high-value molecules in medicine and agriculture.

Case Study 1: Medicinal Chemistry - TLR7 Modulators for Antiviral Therapy

Toll-Like Receptor 7 (TLR7) is a component of the innate immune system that, when activated, triggers an antiviral response. Small molecule agonists of TLR7 are being investigated as potential treatments for viral infections like Hepatitis C. A 4-fluoropyrazole hybrid has been identified as a selective TLR7 modulator with potent activity (EC50 = 0.47 µM).[24]

-

Rationale for the 4-Fluoro Substituent: In this context, the fluorine atom is hypothesized to engage in specific hydrogen bonding or dipolar interactions within the TLR7 binding pocket, enhancing binding affinity. Furthermore, its presence can block a potential site of metabolism, improving the compound's pharmacokinetic profile.

Case Study 2: Agrochemicals - SDHI Fungicides

Some of the most successful modern fungicides are succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. Several blockbuster SDHI fungicides, including Bixafen, Fluxapyroxad, and Benzovindiflupyr, are based on a pyrazole carboxamide scaffold.[25] While these specific examples feature difluoromethyl groups, the principles of using fluorination to enhance efficacy are directly applicable.

-

Rationale for Fluorination: The introduction of fluorinated groups into these pyrazole-based fungicides significantly improves their efficacy and spectrum of activity. The fluoro-substituents enhance the molecule's lipophilicity, facilitating penetration into the fungal cell, and increase its metabolic stability in both the plant and the target fungus, leading to longer-lasting protection.[25][26]

Caption: Key application areas for 4-substituted fluorinated pyrazoles.

Detailed Experimental Protocols

To ensure this guide is of practical value, we provide a detailed, self-validating protocol for a key synthetic transformation.

Protocol 1: Direct C4-Fluorination of 3,5-Diphenyl-4-methyl-1H-pyrazole using Selectfluor®

This protocol is adapted from methodologies described for the synthesis of 4-fluoro-4-methyl-4H-pyrazoles, demonstrating a late-stage fluorination.[27]

Objective: To synthesize 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.

Materials:

-

4-Methyl-3,5-diphenyl-1H-pyrazole (1 equivalent, e.g., 100 mg, 0.43 mmol)

-

Selectfluor® (1 equivalent, e.g., 151 mg, 0.43 mmol)

-

Activated 3 Å molecular sieves

-

Anhydrous acetonitrile (CH3CN)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and activated 3 Å molecular sieves.

-

Causality: The use of an oven-dried flask and molecular sieves is critical to ensure anhydrous conditions, as Selectfluor® can be sensitive to moisture.

-

-

Reagent Addition: Add Selectfluor® (151 mg, 0.43 mmol) to the flask. Purge the flask with an inert atmosphere (Nitrogen or Argon).

-

Causality: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

-

-

Solvent Addition and Reaction: Add anhydrous acetonitrile (3 mL) via syringe. Heat the reaction mixture to 90 °C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves both the pyrazole substrate and Selectfluor®. Elevated temperature is required to overcome the activation energy for the C-F bond formation.

-

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (5 mL).

-

Purification: Filter the mixture to remove the molecular sieves and any insoluble byproducts. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0-20% v/v).

-

Causality: Column chromatography separates the desired fluorinated product from unreacted starting material and non-polar/polar impurities, yielding the pure compound.

-

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product (yellow solid) by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

4-Substituted fluorinated pyrazoles represent a highly valuable class of compounds whose popularity in medicinal and agricultural research continues to grow exponentially.[28][29] The strategic placement of fluorine and a second substituent at the 4-position provides a powerful toolset for fine-tuning molecular properties to achieve desired biological outcomes. Advances in synthetic chemistry, particularly in late-stage C-H fluorination and modular cycloaddition reactions, have made these complex scaffolds more accessible than ever.

The future of this field will likely focus on the development of even more selective and efficient catalytic methods for C-F bond formation. As our understanding of fluorine's role in molecular recognition deepens, we can anticipate the rational design of novel 4-substituted fluorinated pyrazoles with unprecedented potency and tailored pharmacokinetic profiles, leading to the next generation of innovative drugs and crop protection agents.

References

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect. Available at: [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Available at: [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4648–4651. Available at: [Link]

-

Qian, J., Liu, Y., Zhu, J., Jiang, B., & Xu, Z. (2011). A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes in the Presence of Selectfluor. Organic Letters, 13(16), 4232–4235. Available at: [Link]

-

Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes. (n.d.). ResearchGate. Available at: [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Scite.ai. Available at: [Link]

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). National Center for Biotechnology Information. Available at: [Link]

-

Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. (n.d.). ResearchGate. Available at: [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 4-fluoromethylsydnones and their participation in alkyne cycloaddition reactions. (2013). PubMed. Available at: [Link]

-

Lu, J., Man, Y., Zhang, Y., Lin, B., Lin, Q., & Weng, Z. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Organic & Biomolecular Chemistry, 17(40), 9016–9020. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. Available at: [Link]

-

New synthesis of fluorinated pyrazoles. (2010). PubMed. Available at: [Link]

-

N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). RSC Publishing. Available at: [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Thieme Connect. Available at: [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles. (2011). PubMed. Available at: [Link]

-

Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020). MDPI. Available at: [Link]

-

Synthesis of 4-Fluoromethylsydnones and their Participation in Alkyne Cycloaddition Reactions. (2013). ACS Publications. Available at: [Link]

-

Quadruple Functionalized Pyrazole Pharmacophores by One‐pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. (n.d.). ResearchGate. Available at: [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). ACS Publications. Available at: [Link]

-

Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (n.d.). DSpace@MIT. Available at: [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Available at: [Link]

-

Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Publications. Available at: [Link]

-

Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. (2022). Technion - Israel Institute of Technology. Available at: [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

-

A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (n.d.). DSpace@MIT. Available at: [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. Available at: [Link]

-

Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). (2018). ACS Publications. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes. (2023). MDPI. Available at: [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). University of Rhode Island. Available at: [Link]

-

Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). PubMed. Available at: [Link]

-

ChemInform Abstract: Synthesis of Diversely Fluorinated Pyrazoles as Novel Active Agrochemical Ingredients. (n.d.). ResearchGate. Available at: [Link]

-

Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. allresearchjournal.com [allresearchjournal.com]

- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mch.estranky.sk [mch.estranky.sk]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.de [thieme-connect.de]

- 14. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scite.ai [scite.ai]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cris.technion.ac.il [cris.technion.ac.il]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 25. bib.irb.hr:8443 [bib.irb.hr:8443]

- 26. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles [dspace.mit.edu]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: Hydrogen Bonding Potential of 4-(2,4-Difluorophenyl)-1H-pyrazole

The following technical guide details the hydrogen bonding potential, electronic properties, and experimental characterization of 4-(2,4-Difluorophenyl)-1H-pyrazole .

Executive Summary

The 4-(2,4-difluorophenyl)-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., c-Met, ALK) and COX-2 inhibitors.[1] Its utility stems from a unique balance of physicochemical properties: the pyrazole ring functions as a bidentate hydrogen bond (H-bond) unit (donor/acceptor), while the 2,4-difluorophenyl moiety modulates lipophilicity, metabolic stability, and electronic density.

This guide provides a deep-dive analysis of the H-bonding dynamics of this specific scaffold, focusing on the inductive influence of the difluorophenyl group on the pyrazole's acidity/basicity and the resulting implications for ligand-protein binding.

Structural & Electronic Fundamentals

The Tautomeric Equilibrium

Unlike 3- or 5-substituted pyrazoles, 4-substituted pyrazoles possess a unique symmetry.[1] In the absence of an asymmetric environment (like a protein pocket), the

However, the 2,4-difluorophenyl substituent introduces an asymmetric electrostatic potential due to the ortho-fluorine (2-F).[1]

-

Steric Twist: The steric clash between the ortho-fluorine and the pyrazole protons (H3/H5) forces the phenyl ring to twist out of planarity (dihedral angle

). -

Desmotropy: This twist creates distinct conformational minima where the H-bond donor (NH) is either syn or anti to the ortho-fluorine.[1]

Electronic Modulation (The Fluorine Effect)

The 2,4-difluoro substitution pattern exerts a strong electron-withdrawing effect (

| Parameter | Unsubstituted Pyrazole | 4-(2,4-Difluorophenyl)-1H-pyrazole | Impact on Binding |

| pKa ( | ~2.5 | < 1.5 (Est.)[1] | Pyrazole N becomes a weaker acceptor . |

| pKa (Neutral) | ~14.0 | ~12.5 (Est.)[1] | Pyrazole NH becomes a stronger donor .[1] |

| Lipophilicity | Low | High (LogP > 2.[1]5) | Enhanced hydrophobic collapse; F-atoms desolvate easily.[1] |

| Dipole Moment | ~2.2 D | ~3.5 - 4.0 D | Enhanced directionality in polar pockets.[1] |

Key Insight: The fluorination makes the pyrazole moiety "harder" (in the HSAB sense). The NH becomes more acidic, enhancing its ability to form strong H-bonds with backbone carbonyls (e.g., the hinge region of kinases), while the lone pair on the pyridine-like nitrogen becomes less basic, reducing the penalty for desolvation upon binding.

Figure 1: Mechanistic flow of electronic modulation by the difluorophenyl group.

Hydrogen Bonding Dynamics

Primary Motif: The Pyrazole "Donor-Acceptor" Pair

In a biological context, this scaffold typically binds to the "hinge region" of kinases.

-

Donor (NH): Forms a hydrogen bond with the backbone carbonyl of the target residue (e.g., Glu, Met). The 2,4-difluoro substitution strengthens this bond relative to a phenyl-pyrazole.[1]

-

Acceptor (N): Forms a hydrogen bond with the backbone amide NH.[1] The fluorine substitution weakens this interaction slightly, but this is often advantageous as it reduces the energetic cost of stripping water molecules from the nitrogen before binding.

Secondary Motif: Fluorine as a Weak Acceptor

While organic fluorine is a notoriously weak H-bond acceptor, the 2,4-difluoro pattern enables specific multipolar interactions.[1]

-

C-F...H-C Interactions: The ortho-fluorine can accept weak H-bonds from C-H donors in the protein pocket (e.g., Glycine alpha-protons).[1]

-

Orthogonal Dipolar Interaction: The C-F bond is highly polar.[1] It often orients orthogonally to carbonyl dipoles in the protein active site to maximize electrostatic attraction (Dunitz-Taylor interactions).[1]

Experimental Characterization Protocols

To rigorously validate the H-bonding potential and acidity of this scaffold, the following self-validating protocols are recommended.

Protocol A: NMR Titration (H-Bond Acidity)

Objective: Quantify the H-bond donor strength of the pyrazole NH using chemical shift perturbation.[1]

-

Preparation: Dissolve 4-(2,4-difluorophenyl)-1H-pyrazole (10 mM) in a non-polar, non-H-bonding solvent (e.g.,

). -

Titrant: Prepare a standard H-bond acceptor solution (e.g., DMSO-d6 or DMF-d7).[1]

-

Execution:

-

Analysis: Plot

vs. [Acceptor]. A steeper slope and larger-

Expected Result:

ppm indicates a "strong" donor suitable for buried hydrophobic pockets.[1]

-

Protocol B: X-Ray Crystallography (Interaction Geometry)

Objective: Determine the preferred tautomer and solid-state H-bond network (catemer vs. trimer).

-

Crystallization: Use slow evaporation from a mixed solvent system (Ethanol/Heptane 1:1) to encourage single crystal growth.[1]

-

Note: The 2,4-difluoro analog often crystallizes as catemers (chains) rather than the trimers seen with chloro/bromo analogs due to the specific packing requirements of the fluoro-phenyl ring [1].

-

-

Data Collection: Collect diffraction data at 100 K (cryo) to reduce thermal motion of the fluorine atoms.

-

Refinement: Specifically look for the N-H...N distance.[1]

-

Target Metric: An N...N distance < 2.85 Å suggests a very strong intermolecular H-bond, correlating with high potency in donor-acceptor binding sites.[1]

-

Protocol C: Computational MEP Mapping

Objective: Visualize the electrostatic potential surface to predict binding orientation.[1]

-

Method: DFT Optimization (Gaussian 16 or ORCA).[1]

-

Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p) or M06-2X/def2-TZVP.

-

Calculation:

-

Optimize Geometry (Check for imaginary frequencies).

-

Calculate Molecular Electrostatic Potential (MEP).[1]

-

-

Visualization: Map the MEP onto the 0.002 a.u. isodensity surface.[1][2]

-

Critical Check: Verify the "Sigma Hole" on the Fluorine atoms (rare, but possible) and the deep blue (positive) region on the Pyrazole NH.

-

Figure 2: Validation workflow for characterizing H-bond potential.

References

-

Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[1][3] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431.[1][3] Link

-

Foces-Foces, C., et al. (1999).[1][4] Pyrazoles as supramolecular synthons.[1] Acta Crystallographica Section C, 55, 1164–1167.[1] Link

-

Dalvit, C., et al. (2001).[1] Fluorine-containing fragments for NMR-based screening. Journal of the American Chemical Society, 123(49), 12107–12119. Link[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Sources

- 1. 4-Phenylurazole | C8H7N3O2 | CID 85229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]

- 4. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic N-Alkylation of 4-(2,4-Difluorophenyl)-1H-pyrazole

[1]

Executive Summary & Strategic Analysis

The N-alkylation of 4-(2,4-difluorophenyl)-1H-pyrazole presents a unique scenario in heterocyclic chemistry. Unlike 3- or 5-substituted pyrazoles, which suffer from challenging N1 vs. N2 regioselectivity, this 4-substituted scaffold possesses a latent plane of symmetry (assuming positions 3 and 5 are unsubstituted hydrogens).[1]

Key Technical Insights:

-

Symmetry Advantage: Due to the equivalence of positions 3 and 5, N-alkylation at either nitrogen yields the same chemical entity .[1] This eliminates the need for complex regioselective catalysts, allowing the focus to shift entirely to yield optimization and impurity control (over-alkylation).

-

Electronic Activation: The 2,4-difluorophenyl group at position 4 is electron-withdrawing (inductive effect of F, resonance of aryl).[1] This lowers the pKa of the pyrazole NH (estimated pKa ~12.5–13.0 vs. 14.2 for unsubstituted pyrazole), making it more acidic . Consequently, milder bases (carbonates) are often sufficient, avoiding the need for hazardous hydrides.

-

Solubility Profile: The lipophilic difluorophenyl core significantly reduces water solubility.[1] Reactions must be conducted in polar aprotic solvents (DMF, DMSO, NMP) or organic-soluble systems (MeCN, Acetone).

Reagent Selection Matrix

The choice of reagent depends heavily on the electrophile type and the scale of the reaction.[1]

| Method | Reagents (Base / Solvent) | Ideal For | Pros | Cons |

| A. Standard | Cs₂CO₃ or K₂CO₃ / MeCN or DMF | Primary Alkyl Halides (R-CH₂-X) | High yields, mild conditions, easy workup.[1] | Requires heating for chlorides; Cs₂CO₃ is expensive.[1] |

| B. High Reactivity | NaH (60%) / THF or DMF | Secondary Halides, Unreactive Electrophiles | Rapid completion, works at lower temps. | Moisture sensitive; H₂ gas evolution; risk of over-alkylation. |

| C. Mitsunobu | DIAD / PPh₃ / THF | Alcohols (R-OH) | Avoiding halide synthesis; stereochemical inversion.[1] | Atom uneconomical (POPh₃ byproduct); difficult purification.[1] |

| D. Michael Addition | DBU or Triton B / MeCN | Acrylates, Acrylonitriles | Atom economy (100%); no byproducts.[1] | Limited to conjugated systems; reversible (retro-Michael).[1] |

Mechanistic Visualization

The following diagram illustrates the symmetry of the starting material and the decision logic for reagent selection.

Caption: Reaction logic flow showing the convergence of tautomers to a single product due to C4-symmetry, and reagent selection paths.

Detailed Experimental Protocols

Protocol A: Cesium Carbonate Mediated Alkylation (Recommended)

Best for: Primary alkyl halides (Cl, Br, I) and benzyl halides. This method balances reactivity with operational safety.[1]

Materials:

-

4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 equiv)[1]

-

Alkyl Halide (1.1 – 1.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Acetonitrile (MeCN) [0.2 M concentration]

-

Optional: TBAI (10 mol%) if using Alkyl Chlorides.[1]

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate and Cs₂CO₃.

-

Solvate: Add anhydrous MeCN. Stir for 10 minutes at room temperature (RT) to ensure a fine suspension.

-

Addition: Add the Alkyl Halide dropwise.[1]

-

Reaction:

-

For Iodides/Bromides: Stir at RT for 4–12 hours.

-

For Chlorides: Heat to 60–80°C. Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst if conversion is slow.[1]

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (m/z ~181 + H).[1]

-

Workup: Filter off the inorganic solids through a Celite pad. Wash the pad with EtOAc.[1] Concentrate the filtrate.

-

Purification: Recrystallize from Heptane/EtOAc or purify via silica flash chromatography.

Protocol B: Sodium Hydride Mediated Alkylation

Best for: Secondary alkyl halides, bulky electrophiles, or when rapid kinetics are required.

Materials:

-

4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 equiv)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Electrophile (1.1 equiv)[2]

-

DMF (Anhydrous) [0.15 M]

Step-by-Step:

-

Preparation: Flame-dry a flask under N₂ atmosphere.

-

Deprotonation: Suspend NaH in DMF at 0°C (ice bath).

-

Addition 1: Dissolve the pyrazole in a minimum volume of DMF and add dropwise to the NaH suspension.

-

Observation: Gas evolution (H₂) will occur.[1] Stir at 0°C for 30 mins until evolution ceases and the solution becomes clear/yellow (anion formation).

-

-

Addition 2: Add the electrophile dropwise at 0°C.

-

Reaction: Allow to warm to RT. Stir for 1–3 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF (critical step), then Brine (1x).

-

Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Protocol C: Mitsunobu Reaction

Best for: Alkylation using alcohols directly (avoiding halide handling).[1]

Materials:

-

4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 equiv)[1]

-

Primary/Secondary Alcohol (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD or DEAD (1.5 equiv)

-

THF (Anhydrous)

Step-by-Step:

-

Charge: Combine pyrazole, alcohol, and PPh₃ in THF under N₂. Cool to 0°C.[1]

-

Addition: Add DIAD dropwise over 10–15 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Warm to RT and stir overnight (12–18 h).

-

Workup: Concentrate the solvent.

-

Purification: This reaction generates triphenylphosphine oxide (TPPO).[1] Triturate the crude residue with Et₂O/Hexane to precipitate TPPO, filter, then purify the filtrate by column chromatography.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Poor solubility of the difluorophenyl core.[1] | Switch solvent to DMF or DMSO. Increase temperature to 80°C. |

| Over-Alkylation (Quaternization) | Excess alkylating agent or very strong heating.[1] | Strictly control stoichiometry (1.05–1.1 eq). Use milder base (K₂CO₃).[1] |

| C-Alkylation (Rare) | "Soft" electrophiles or extremely high temperatures.[1] | Keep temperature <100°C. Avoid soft electrophiles if possible.[1] |

| Emulsion during Workup | DMF presence or lipophilic nature of product.[1] | Wash organic layer thoroughly with water (5x) or 5% LiCl solution to remove DMF.[1] |

References

-

General Pyrazole Alkylation Reviews

- Topic: Comprehensive review of pyrazole synthesis and functionaliz

-

Source: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011, 111(11), 6984–7034.

-

Base Selection & Regioselectivity (Contextual)

- Topic: Discussion on base effects (Cs2CO3 vs NaH)

-

Source:Journal of Organic Chemistry, 2022, 87(15), 10018–10025.[3] (Note: Discusses N1/N2 selectivity for asymmetric pyrazoles, establishing the baseline for why symmetric ones are easier).

-

pKa and Electronic Effects

-

Mitsunobu Protocols for Azoles

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Using 4-(2,4-Difluorophenyl)-1H-pyrazole as a fragment in kinase inhibitor design

Application Note: 4-(2,4-Difluorophenyl)-1H-pyrazole in Kinase Inhibitor Design

Introduction: The Privileged Scaffold

In the realm of Fragment-Based Drug Discovery (FBDD), 4-(2,4-Difluorophenyl)-1H-pyrazole represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligand efficiency (LE) across the human kinome.[1] This fragment combines a classic ATP-mimetic hinge binder (the pyrazole) with a metabolically robust hydrophobic moiety (the 2,4-difluorophenyl group).[1]

This guide details the rational design, chemical synthesis, and validation protocols for utilizing this fragment to target Serine/Threonine and Tyrosine kinases (e.g., Aurora A/B, CDK2, FGFR, and p38 MAPK ).

Key Mechanistic Advantages

-

Hinge Binding: The pyrazole motif functions as a bidentate or monodentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

-

Conformational Control: The 2,4-difluoro substitution pattern introduces steric bulk that forces a twisted conformation (dihedral angle ~30-50°), often required to access the hydrophobic "back pocket" or "gatekeeper" regions in kinases.

-

Metabolic Stability: The fluorine atoms block distinct metabolic soft spots (P450 oxidation sites) on the phenyl ring while enhancing lipophilicity (

) without a significant penalty in solubility.

Rational Design & Binding Mode

The efficacy of this fragment relies on its specific orientation within the ATP-binding pocket.

Canonical Binding Mode (Type I Inhibitor)

-

Hinge Region: The pyrazole

(donor) and -

Hydrophobic Pocket II: The 4-position phenyl ring projects deep into the hydrophobic pocket behind the gatekeeper residue.

-

Fluorine Interactions: The ortho-fluorine (2-F) often engages in multipolar interactions with the gatekeeper residue, while the para-fluorine (4-F) fills the hydrophobic volume, displacing conserved water molecules.[1]

Figure 1: Schematic representation of the fragment's interaction network within the ATP-binding cleft.[1]

Chemical Synthesis Protocol

Objective: Synthesize 4-(2,4-difluorophenyl)-1H-pyrazole via Suzuki-Miyaura cross-coupling. Scale: 1.0 mmol (Optimization Scale)

Materials

-

Reactant A: 4-Bromo-1H-pyrazole (protected, e.g., 1-THP-4-bromo-pyrazole) or 4-Bromo-1H-pyrazole (requires excess base).[1]

-

Reactant B: 2,4-Difluorophenylboronic acid.[1]

-

Base: Cs₂CO₃ (2.0 equiv).[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

Step-by-Step Methodology

-

Preparation:

-

In a 20 mL microwave vial, dissolve 4-Bromo-1H-pyrazole (147 mg, 1.0 mmol) and 2,4-Difluorophenylboronic acid (189 mg, 1.2 mmol) in 4 mL of 1,4-Dioxane.

-

-

Activation:

-

Add Cs₂CO₃ (650 mg, 2.0 mmol) dissolved in 1 mL of degassed water.

-

Add Pd(dppf)Cl₂ (40 mg, 0.05 mmol).

-

-

Reaction:

-

Seal the vial and purge with Argon for 2 minutes.

-

Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

-

-

Work-up:

-

Cool to RT. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

Validation Check:

-

¹H NMR (400 MHz, DMSO-d₆): Look for pyrazole singlet (~8.0-8.3 ppm, 2H) and aromatic multiplets for the difluorophenyl group (7.0-7.6 ppm).[1]

Biochemical Assay Protocol (IC50 Determination)

Method: ADP-Glo™ Kinase Assay (Promega) Target: Aurora A Kinase (Example)[1]

Reagents

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

-

Substrate: Kemptide (Peptide substrate).[1]

-

ATP: Ultra-pure, 10 μM (at Km).[1]

Workflow

-

Compound Dilution: Prepare a 10-point dose-response curve of the fragment in DMSO (Start: 100 μM, 3-fold serial dilution).

-

Enzyme Reaction:

-

Detection:

-

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis:

Calculate % Inhibition =

Structural Validation (X-Ray Crystallography)

Protocol: Soak-based Fragment Screening.

-

Crystal Growth: Grow apo-crystals of the target kinase (e.g., CDK2) using hanging drop vapor diffusion.[1]

-

Soaking:

-

Prepare a soaking solution containing 20-50 mM of the fragment in the crystallization buffer (ensure <10% DMSO final).

-

Transfer crystals to soaking solution for 2–24 hours.

-

-

Harvesting: Cryoprotect crystals (e.g., +20% glycerol) and flash-cool in liquid nitrogen.

-

Data Collection: Collect diffraction data at a synchrotron source (100 K).

-

Refinement: Solve structure using Molecular Replacement (MR). Look for

difference density in the ATP pocket corresponding to the pyrazole-phenyl shape.[1]

Figure 2: Iterative Fragment-Based Drug Discovery workflow utilizing the pyrazole scaffold.

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| MW | ~180.15 Da | Ideal fragment size (<300 Da).[1] |

| LogP | ~2.5 | Good lipophilicity for membrane permeability.[1] |

| H-Bond Donors | 1 (NH) | Hinge interaction.[1] |

| H-Bond Acceptors | 2 (N, F) | Hinge interaction + Gatekeeper.[1][2] |

| LE (Ligand Efficiency) | > 0.35 kcal/mol/heavy atom | High efficiency typical of this scaffold.[1] |

| Solubility | > 100 μM (PBS, pH 7.[1]4) | Suitable for high-concentration assays.[1] |

References

-

Wyatt, P. G., et al. (2008).[1] "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry.

-

Saxty, G., et al. (2007).[1] "Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery." Journal of Medicinal Chemistry.

-

Fassunke, J., et al. (2023).[1] "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Molecules. [1]

-

Life Chemicals. "Functionalized Pyrazoles for Drug Discovery." Life Chemicals Building Blocks.

-

PubChem. "Compound Summary: 4-(2,4-difluorophenyl)-1H-pyrazole."[1] National Library of Medicine.[1]

Sources

Application Notes and Protocols for the Selective Halogenation of 4-(2,4-Difluorophenyl)-1H-pyrazole

Introduction: The Strategic Importance of Halogenated Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] The introduction of halogen atoms onto the pyrazole ring, particularly at the C4-position, significantly enhances the molecular toolkit available to drug development professionals. Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity to protein targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Furthermore, halogenated pyrazoles serve as versatile synthetic intermediates, readily participating in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.[5][6]

This guide provides detailed, field-proven protocols for the selective chlorination, bromination, and iodination of 4-(2,4-Difluorophenyl)-1H-pyrazole, a key building block in the synthesis of advanced pharmaceutical intermediates. The methodologies presented herein are designed for reproducibility and scalability, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.

Electrophilic Aromatic Substitution: The Mechanistic Heart of Pyrazole Halogenation

The halogenation of pyrazoles proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[7] The C4-position is generally the most electron-rich and sterically accessible site, leading to preferential substitution at this position.[7][8] The reaction is initiated by the generation of a potent electrophile from the halogenating agent. This electrophile is then attacked by the π-electron system of the pyrazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the pyrazole ring, yielding the final halogenated product.[8][9]

For N-unsubstituted pyrazoles, direct halogenation can sometimes be complicated by side reactions.[7] However, for many pyrazole systems, electrophilic halogenation occurs preferentially at the C4 position.[7]

Section 1: C4-Chlorination Protocol using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for electron-rich aromatic and heteroaromatic compounds.[10] Its ease of handling and predictable reactivity make it a preferred choice for the controlled chlorination of sensitive substrates.[10]

Reaction Workflow & Mechanism

The chlorination of 4-(2,4-Difluorophenyl)-1H-pyrazole with NCS is a straightforward electrophilic substitution. The reaction is typically carried out in a suitable organic solvent, and the electrophilic chlorine species is generated in situ.

Caption: Workflow for the chlorination of 4-(2,4-Difluorophenyl)-1H-pyrazole.

Detailed Experimental Protocol

Materials:

-

4-(2,4-Difluorophenyl)-1H-pyrazole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 mmol, 1 equivalent) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-Chlorosuccinimide (1.2 mmol, 1.2 equivalents).

-

Stir the reaction mixture at room temperature to 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-